(6S,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
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Overview
Description
The compound (6S,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a complex organic molecule characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high purity and yield. The process is optimized to minimize costs and environmental impact, often utilizing green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The methoxyphenyl group can be reduced to form phenols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phenols, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Research is ongoing to determine its efficacy and safety in these roles.
Industry
In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- (6S,8aR)-6-methylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
- (6S,8aR)-6-ethylsulfanyl-2-(4-hydroxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Uniqueness
The uniqueness of (6S,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol lies in its specific combination of functional groups and stereochemistry. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H22O6S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(6S,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C16H22O6S/c1-3-23-16-13(18)12(17)14-11(21-16)8-20-15(22-14)9-4-6-10(19-2)7-5-9/h4-7,11-18H,3,8H2,1-2H3/t11?,12?,13?,14-,15?,16-/m0/s1 |
InChI Key |
MBJNBNGPOLEMKC-LLYXICNESA-N |
Isomeric SMILES |
CCS[C@H]1C(C([C@@H]2C(O1)COC(O2)C3=CC=C(C=C3)OC)O)O |
Canonical SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=C(C=C3)OC)O)O |
Origin of Product |
United States |
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